molecular formula C11H14 B1352664 2-Methyl-3-(4-methylphenyl)-1-propene CAS No. 40296-92-2

2-Methyl-3-(4-methylphenyl)-1-propene

Cat. No.: B1352664
CAS No.: 40296-92-2
M. Wt: 146.23 g/mol
InChI Key: PDCRXFKQKJPXTD-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylphenyl)-1-propene is an organic compound with the molecular formula C11H14 It is a derivative of propene, featuring a methyl group and a 4-methylphenyl group attached to the propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(4-methylphenyl)-1-propene can be synthesized through several methods. One common approach involves the alkylation of 4-methylacetophenone with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 2-methyl-3-(4-methylphenyl)propan-1-ol, 2-methyl-3-(4-methylphenyl)propan-1-one, or 2-methyl-3-(4-methylphenyl)propanoic acid.

    Reduction: Products may include 2-methyl-3-(4-methylphenyl)propane or 2-methyl-3-(4-methylphenyl)propan-1-ol.

    Substitution: Products vary based on the substituent introduced, such as 2-methyl-3-(4-bromophenyl)-1-propene or 2-methyl-3-(4-methoxyphenyl)-1-propene.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals with specific therapeutic targets.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)-1-propene depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-1-propene: Lacks the 4-methyl group on the phenyl ring, resulting in different chemical and physical properties.

    3-(4-Methylphenyl)-1-propene: Lacks the 2-methyl group on the propene backbone, affecting its reactivity and applications.

    2-Methyl-3-(4-chlorophenyl)-1-propene:

Uniqueness

2-Methyl-3-(4-methylphenyl)-1-propene is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-methyl-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCRXFKQKJPXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456073
Record name 2-methyl-3-(4-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40296-92-2
Record name 2-methyl-3-(4-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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